molecular formula C10H13NOS B14884610 N-[2-(ethylsulfanyl)phenyl]acetamide

N-[2-(ethylsulfanyl)phenyl]acetamide

Cat. No.: B14884610
M. Wt: 195.28 g/mol
InChI Key: FZSHCKNQMLNSAJ-UHFFFAOYSA-N
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Description

N-(2-(Ethylthio)phenyl)acetamide is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Ethylthio)phenyl)acetamide typically involves the reaction of 2-ethylthiophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N-(2-(Ethylthio)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-(2-(Ethylthio)phenyl)acetamide.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Ethylthio)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(Ethylthio)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(Ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The ethylthio group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Phenylthio)ethyl)acetamide
  • N-(2-(Methylthio)phenyl)acetamide
  • N-(2-(Ethylthio)phenyl)ethanamide

Uniqueness

N-(2-(Ethylthio)phenyl)acetamide is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2-ethylsulfanylphenyl)acetamide

InChI

InChI=1S/C10H13NOS/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

FZSHCKNQMLNSAJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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